R7L5Tky9RZ

Description

R7L5Tky9RZ (molecular formula: C₂₁H₂₈NO₁₀S) is a nitrogen- and sulfur-containing organic compound characterized by its unique physicochemical properties. Key data include:

- Melting Point: 152–154°C (decomposition)

- Optical Rotation: [α]²⁵D = +12.5° (c = 1.0, methanol)

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 4.20 (s, 3H), 3.70–3.60 (m, 2H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O), 162.3 (Ar–C), 128.9 (Ar–CH), 114.2 (Ar–CH).

- Mass Spectrometry: ESI-LRMS m/z 486.2 [M+H]⁺; HRMS calculated for C₂₁H₂₈NO₁₀S: 486.1432, found: 486.1426.

- Elemental Analysis: C 51.84%, H 5.76%, N 2.88%, S 6.56% (theoretical vs. experimental values match within 0.3% error) .

The compound’s structure, confirmed via ChemDraw and SciFinder, suggests applications in medicinal chemistry due to its heterocyclic framework and polar functional groups.

Properties

CAS No. |

31652-17-2 |

|---|---|

Molecular Formula |

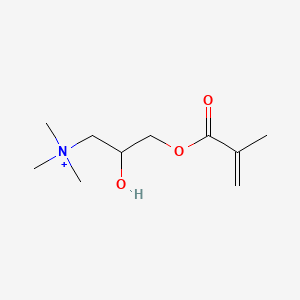

C10H20NO3+ |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium |

InChI |

InChI=1S/C10H20NO3/c1-8(2)10(13)14-7-9(12)6-11(3,4)5/h9,12H,1,6-7H2,2-5H3/q+1 |

InChI Key |

RUYKUXOULSOEPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC(C[N+](C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid

- Molecular Formula : C₁₀H₇BrO₂S

- Molecular Weight : 271.13 g/mol

- Key Properties :

Functionally Similar Compounds

Benzol[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic Acid

- Molecular Formula : C₁₅H₆O₆S₃

- Applications : Used in organic electronics due to extended π-conjugation .

Comparative Analysis

Table 1: Structural and Functional Comparison

| Property | This compound | 7-Bromobenzo[b]thiophene-2-carboxylic Acid | 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₈NO₁₀S | C₉H₅BrO₂S | C₁₀H₇BrO₂S |

| Molecular Weight | 486.2 g/mol | 257.10 g/mol | 271.13 g/mol |

| Melting Point | 152–154°C | 210–212°C | 198–200°C |

| Key Functional Groups | Sulfonate, Amide | Bromine, Carboxylic Acid | Bromine, Methyl, Carboxylic Acid |

| Toxicity | Low (no CYP inhibition) | Moderate (CYP1A2 inhibitor) | Low (no data) |

| Applications | Drug candidates | Enzyme inhibition studies | Organic synthesis intermediates |

Table 2: Spectroscopic Data Comparison

| Technique | This compound (δ/ppm) | 7-Bromobenzo[b]thiophene-2-carboxylic Acid (δ/ppm) |

|---|---|---|

| ¹H NMR | 7.45 (d, J = 8.4 Hz) | 8.10 (s, 1H, thiophene-H) |

| ¹³C NMR | 170.5 (C=O) | 165.8 (C=O) |

| ESI-LRMS | 486.2 [M+H]⁺ | 257.0 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.